molecular formula C6H12Cl2N2O B2763082 N-Methyl-1-(4-methyl-1,3-oxazol-5-yl)methanamine;dihydrochloride CAS No. 2287343-22-8

N-Methyl-1-(4-methyl-1,3-oxazol-5-yl)methanamine;dihydrochloride

Cat. No.: B2763082
CAS No.: 2287343-22-8
M. Wt: 199.08
InChI Key: KYMAZOZRBHVKAL-UHFFFAOYSA-N
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Description

N-Methyl-1-(4-methyl-1,3-oxazol-5-yl)methanamine dihydrochloride is a heterocyclic compound featuring a 1,3-oxazole core substituted with a methyl group at the 4-position and a methylamine side chain at the 5-position. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. This compound is structurally characterized by its oxygen-containing oxazole ring, which influences its electronic properties and reactivity .

Properties

IUPAC Name

N-methyl-1-(4-methyl-1,3-oxazol-5-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.2ClH/c1-5-6(3-7-2)9-4-8-5;;/h4,7H,3H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMAZOZRBHVKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=N1)CNC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(4-methyl-1,3-oxazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-methylpropanol with formic acid to form the oxazole ring, followed by methylation of the nitrogen atom. The dihydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions such as temperature and pressure would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(4-methyl-1,3-oxazol-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.

    Substitution: The methyl group on the nitrogen can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Oxazole N-oxides.

    Reduction: Oxazoline derivatives.

    Substitution: Various N-substituted oxazole derivatives.

Scientific Research Applications

N-Methyl-1-(4-methyl-1,3-oxazol-5-yl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-1-(4-methyl-1,3-oxazol-5-yl)methanamine involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

Heterocyclic Core Modifications
  • Thiazole Derivatives: Methyl[(4-Methyl-1,3-Thiazol-2-Yl)Methyl]Amine Dihydrochloride (C₆H₁₂Cl₂N₂S): Replaces the oxazole oxygen with sulfur, forming a thiazole ring. The sulfur atom increases lipophilicity and may enhance membrane permeability compared to oxazole derivatives. N-Methyl-1-(1,3-thiazol-4-yl)methanamine Dihydrochloride (C₅H₁₀Cl₂N₂S): Features a thiazole ring substituted at the 4-position.
  • Isoxazole Derivatives :

    • 1-(3-Pyridin-3-ylisoxazol-5-yl)methanamine Dihydrochloride : Contains an isoxazole ring (oxygen and nitrogen at positions 1 and 2) with a pyridinyl substituent. The pyridine group introduces basicity and π-π stacking capabilities, distinguishing it from the purely aliphatic substituents in the target compound .
Substituent Variations
  • Alkyl Chain Modifications: (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine Hydrochloride (C₇H₁₂N₂O·HCl): Substitutes the 2-position of the oxazole with an ethyl group instead of hydrogen. N-METHYL-1-(2-PHENYLTHIAZOL-4-YL)METHANAMINE HYDROCHLORIDE (C₁₁H₁₃ClN₂S): Incorporates a phenyl group on the thiazole ring, enhancing aromatic interactions and steric hindrance. This modification is absent in the target compound, which has a simpler methyl substituent .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Features
Target Compound C₆H₁₁Cl₂N₂O 213.08 Oxazole core, 4-methyl, dihydrochloride salt, high solubility
Methyl[(4-Methyl-1,3-Thiazol-2-Yl)Methyl]Amine Dihydrochloride C₆H₁₂Cl₂N₂S 215.14 Thiazole core, increased lipophilicity
(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine Hydrochloride C₇H₁₂N₂O·HCl 176.64 Ethyl substituent, hydrochloride salt, moderate steric bulk
N-Methyl-1-(2-phenylthiazol-4-yl)methanamine Hydrochloride C₁₁H₁₃ClN₂S 240.75 Phenyl-thiazole, enhanced π-π interactions
  • Solubility: The dihydrochloride salt of the target compound improves aqueous solubility compared to mono-hydrochloride derivatives (e.g., ).
  • Thermal Stability : Oxazole derivatives generally exhibit higher thermal stability than thiazoles due to weaker electron-withdrawing effects of oxygen vs. sulfur .

Biological Activity

N-Methyl-1-(4-methyl-1,3-oxazol-5-yl)methanamine; dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₆H₁₀N₂O
  • Molecular Weight : 142.16 g/mol
  • CAS Number : 1216580-72-1
  • InChI Key : XCBYKJIAOCVNGY-UHFFFAOYSA-N

The biological activity of N-Methyl-1-(4-methyl-1,3-oxazol-5-yl)methanamine is primarily attributed to its structural features that allow interaction with various biological targets. The oxazole ring contributes to its ability to modulate enzyme activities and interact with cellular receptors.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.

Biological Activity Overview

Research has shown that compounds similar to N-Methyl-1-(4-methyl-1,3-oxazol-5-yl)methanamine exhibit a wide range of biological activities:

Activity TypeDescription
AnticancerInduces apoptosis in various cancer cell lines (e.g., MCF-7, U937)
AntimicrobialExhibits activity against certain bacterial strains
Anti-inflammatoryPotential to reduce inflammation markers in vitro

1. Anticancer Activity

A study conducted on oxazole derivatives demonstrated that compounds with similar structures exhibited significant cytotoxic effects against several cancer cell lines, including:

  • MCF-7 (Breast Cancer) : IC₅₀ values in the low micromolar range.
  • U937 (Acute Monocytic Leukemia) : Induction of apoptosis through mitochondrial pathways.

2. Antimicrobial Properties

Another research highlighted the antimicrobial efficacy of oxazole derivatives against:

  • Escherichia coli and Staphylococcus aureus , showing a minimum inhibitory concentration (MIC) that suggests potential use as antibacterial agents.

In Silico Studies

In silico methods have been employed to predict the binding affinity of N-Methyl-1-(4-methyl-1,3-oxazol-5-yl)methanamine to various biological targets. Molecular docking studies revealed promising interactions with:

  • Carbonic Anhydrases : Suggesting potential use in targeting tumor microenvironments.

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